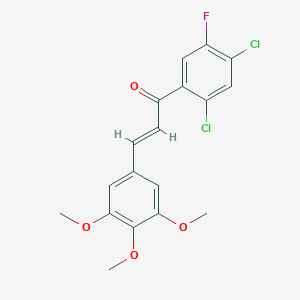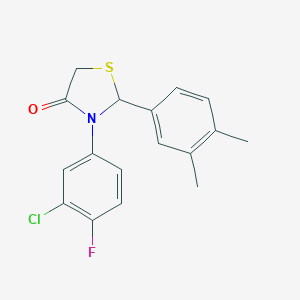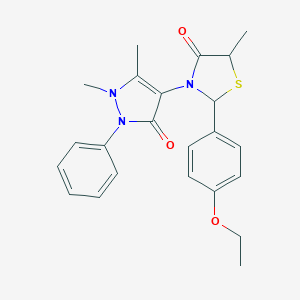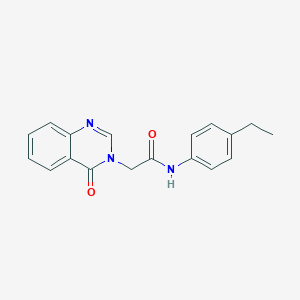![molecular formula C23H21FN4O2 B277797 N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide](/img/structure/B277797.png)
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The mechanism of action of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the inhibition of PARP, which is an enzyme involved in DNA repair mechanisms. PARP inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately result in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against PARP, with an IC50 value of 0.025 μM. It has also been shown to exhibit good selectivity for PARP over other enzymes, such as tankyrase-1 and tankyrase-2. In addition, it has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One of the main advantages of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide is its potent inhibitory activity against PARP, which makes it a promising candidate for the treatment of various types of cancer. However, one of the main limitations of using PARP inhibitors in cancer treatment is the potential for the development of resistance, which can limit their effectiveness over time. In addition, PARP inhibitors may also have off-target effects, which can lead to unwanted side effects.
将来の方向性
There are several potential future directions for the research and development of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide. One area of focus could be the development of combination therapies that incorporate PARP inhibitors with other treatments, such as chemotherapy or radiation therapy. Another potential area of focus could be the development of PARP inhibitors that are more selective for specific isoforms of the enzyme, which could help to reduce off-target effects. Finally, there is also potential for the development of PARP inhibitors that are more effective in overcoming resistance mechanisms, which could help to improve their long-term effectiveness in cancer treatment.
合成法
The synthesis of N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide involves the reaction of 2-amino-5-fluorobenzotrifluoride with 3-propoxybenzoyl chloride and sodium azide in the presence of copper (I) iodide as a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of triethylamine.
科学的研究の応用
N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-propoxybenzamide has been extensively studied for its potential applications in various research fields. It has been shown to exhibit potent inhibitory activity against the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. This makes it a promising candidate for the treatment of various types of cancer, where the inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death.
特性
分子式 |
C23H21FN4O2 |
|---|---|
分子量 |
404.4 g/mol |
IUPAC名 |
N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C23H21FN4O2/c1-3-11-30-19-6-4-5-16(13-19)23(29)25-20-14-22-21(12-15(20)2)26-28(27-22)18-9-7-17(24)8-10-18/h4-10,12-14H,3,11H2,1-2H3,(H,25,29) |
InChIキー |
CTEKISNRRRYLHN-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
正規SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(2-Ethoxyphenyl)-1-[4-(methylsulfanyl)phenyl]-2-propen-1-one](/img/structure/B277718.png)







![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-1-ethyl-1H-benzimidazole](/img/structure/B277730.png)



![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)